ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetate
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Overview
Description
Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate is a complex organic compound with a spirocyclic structure. This compound is notable for its potential biological activities, including antibacterial and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate typically involves multiple steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are common reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate involves its interaction with various molecular targets:
Molecular Targets: The compound targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Similar structure but different alkyl groups.
9-Mercapto-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Contains a mercapto group instead of an ethyl group.
Uniqueness
Ethyl [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetate is unique due to its specific spirocyclic structure and the presence of an ethyl thioacetate group, which imparts distinct biological activities .
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-13-yl)sulfanylacetate |
InChI |
InChI=1S/C21H22N4O3S/c1-2-28-15(26)12-29-20-24-23-19-22-17-14-8-4-3-7-13(14)11-21(9-5-6-10-21)16(17)18(27)25(19)20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,23) |
InChI Key |
GVNCPTZNKPFICS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NNC2=NC3=C(C(=O)N21)C4(CCCC4)CC5=CC=CC=C53 |
Origin of Product |
United States |
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